3-(9-Chloro-2-oxo-2λ^5-benzo[h]isoquinolin-6-yl)propanenitrile is a complex organic compound with the molecular formula and a molecular weight of approximately 284.72 g/mol. This compound contains a chloro group, an isoquinoline moiety, and a nitrile functional group, which contribute to its unique chemical properties and potential biological activities. The compound is classified under heterocyclic compounds due to the presence of nitrogen in its structure.
The synthesis of 3-(9-Chloro-2-oxo-2λ^5-benzo[h]isoquinolin-6-yl)propanenitrile typically involves multi-step organic reactions, including the formation of the isoquinoline core and subsequent functionalization to introduce the chloro and nitrile groups.
Methods:
Technical Details:
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Characterization of the intermediate products is often performed using techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry.
The molecular structure of 3-(9-Chloro-2-oxo-2λ^5-benzo[h]isoquinolin-6-yl)propanenitrile features a benzoisoquinoline framework with a chloro substituent at position 9 and a propanenitrile chain attached at position 6.
Structural Data:
C1=CC=C(C(=O)C2=C(C=C1)C(=CN2)Cl)CC(C#N)=C
COZQKHHIJGMLEV-UHFFFAOYSA-N
This structure indicates significant potential for interactions with biological targets due to the planar aromatic system combined with polar functional groups.
3-(9-Chloro-2-oxo-2λ^5-benzo[h]isoquinolin-6-yl)propanenitrile may participate in various chemical reactions typical for heterocycles:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
Physical Properties:
Chemical Properties:
Relevant analyses include melting point determination and spectroscopic methods for purity assessment.
3-(9-Chloro-2-oxo-2λ^5-benzo[h]isoquinolin-6-yl)propanenitrile has potential applications in several scientific fields:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7